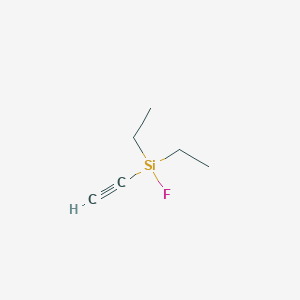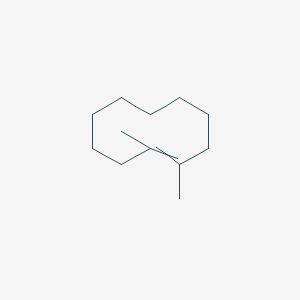
Cyclodecene, 1,2-dimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodecene, 1,2-dimethyl-, (E)- is a cycloalkene with a ten-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the first and second carbon atoms of the cyclodecene ring in a trans configuration, denoted by the (E)- prefix. The molecular formula of this compound is C12H22, and it is known for its unique stereochemistry and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodecene, 1,2-dimethyl-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrohalogenation of 1,2-dihalocyclodecane using a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the cyclodecene ring .
Industrial Production Methods
Industrial production of Cyclodecene, 1,2-dimethyl-, (E)- often involves catalytic hydrogenation of cyclododecatriene followed by selective isomerization. The process utilizes metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction conditions are optimized to ensure the formation of the (E)-isomer, which is crucial for the desired stereochemistry .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclodecene, 1,2-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or epoxides.
Reduction: Catalytic hydrogenation can reduce the double bond to form the corresponding cycloalkane.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can introduce new substituents at the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 1,2-dimethylcyclodecane-1,2-diol or 1,2-dimethylcyclodecene oxide.
Reduction: Formation of 1,2-dimethylcyclodecane.
Substitution: Formation of 1,2-dimethyl-1-halo-2-cyclodecene.
Applications De Recherche Scientifique
Cyclodecene, 1,2-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms of cycloalkenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclodecene, 1,2-dimethyl-, (E)- involves its interaction with molecular targets through its double bond and methyl groups. The compound can undergo electrophilic addition reactions, where the double bond acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of new chemical bonds and the generation of various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodecene, (E)-: Similar structure but without the methyl groups.
Cyclododecene: Larger ring size with different chemical properties.
1,2-Dimethylcyclohexene: Smaller ring size with different stereochemistry.
Uniqueness
Cyclodecene, 1,2-dimethyl-, (E)- is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This compound’s distinct properties make it valuable for studying stereochemical effects and developing specialized applications in various fields .
Propriétés
Numéro CAS |
61349-20-0 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
1,2-dimethylcyclodecene |
InChI |
InChI=1S/C12H22/c1-11-9-7-5-3-4-6-8-10-12(11)2/h3-10H2,1-2H3 |
Clé InChI |
JZRXFXNEYQUOLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCCCCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


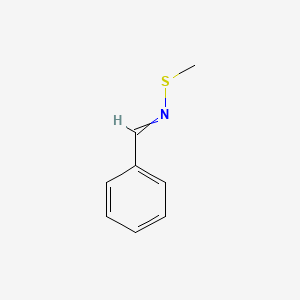


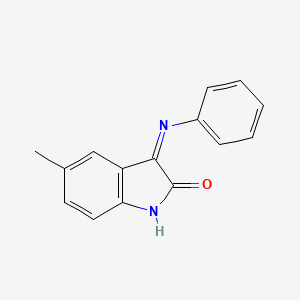
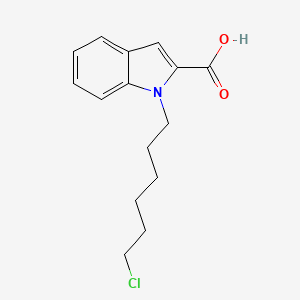

![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
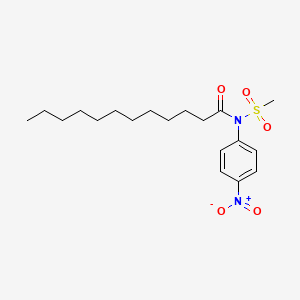
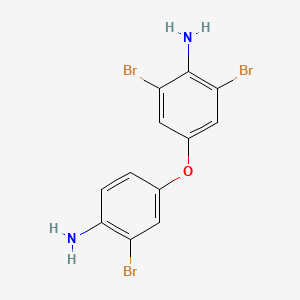
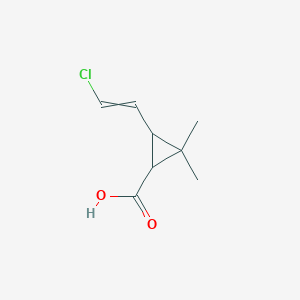
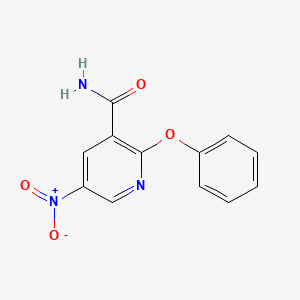
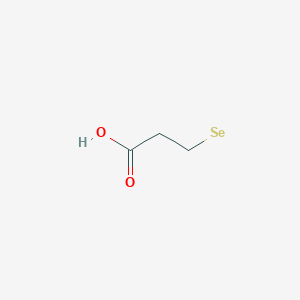
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
